4-Chloro-2-cyclopentylphenol CAS number 13347-42-7
4-Chloro-2-cyclopentylphenol CAS number 13347-42-7
An In-Depth Technical Guide to 4-Chloro-2-cyclopentylphenol (CAS: 13347-42-7)
Abstract
This technical guide provides a comprehensive scientific overview of 4-Chloro-2-cyclopentylphenol, CAS number 13347-42-7. Intended for an audience of researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's physicochemical properties, synthesis, analytical characterization, and toxicological profile. While historically used as a germicide, its application has been largely discontinued due to toxicity concerns.[1] This guide explores the molecule's characteristics from a medicinal chemistry perspective, presenting it as a case study in the broader context of halogenated phenols. It details established synthetic routes, outlines robust analytical workflows for characterization, and provides a thorough assessment of its safety and handling requirements.
Introduction to 4-Chloro-2-cyclopentylphenol
4-Chloro-2-cyclopentylphenol is a substituted phenol characterized by a chlorine atom at the para-position and a cyclopentyl group at the ortho-position relative to the hydroxyl group. As a member of the chlorinated phenol family, it possesses properties that historically made it effective as a germicide.[1] However, like many compounds in its class, its biological activity is coupled with a significant toxicity profile, which has limited its modern applications.
For professionals in drug discovery, understanding the structure-activity and structure-toxicity relationships of such scaffolds is crucial. The presence of a halogen (chlorine) and a bulky lipophilic group (cyclopentyl) on a phenol ring presents a classic molecular architecture. These features can modulate a compound's lipophilicity, metabolic stability, and potential for target engagement. This guide provides the core technical data necessary to evaluate 4-Chloro-2-cyclopentylphenol as a chemical entity and a reference for the study of related structures.
Physicochemical Properties
The fundamental physicochemical properties of 4-Chloro-2-cyclopentylphenol are critical for predicting its behavior in both chemical and biological systems. These parameters influence its solubility, membrane permeability, and formulation characteristics.
| Property | Value | Source |
| CAS Number | 13347-42-7 | [1][2] |
| Molecular Formula | C₁₁H₁₃ClO | [3][2] |
| Molecular Weight | 196.67 g/mol | [3] |
| Appearance | Brown to Very Dark Brown Oil | |
| Boiling Point | 181-185 °C (at 18 mmHg); 247.6 °C (at 760 mmHg) | [1] |
| Density | ~1.204 g/cm³ (estimate) | [3] |
| pKa | 9.93 ± 0.43 (Predicted) | |
| LogP | 3.70 (Predicted) | [3] |
| Flash Point | 103.6 °C | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol |
Synthesis and Purification
The primary synthesis of 4-Chloro-2-cyclopentylphenol is achieved through the Friedel-Crafts alkylation of 4-chlorophenol with cyclopentene.
Synthetic Pathway
The diagram below illustrates the direct alkylation reaction.
Caption: Synthesis of 4-Chloro-2-cyclopentylphenol via acid-catalyzed alkylation.
Experimental Protocol: Synthesis
This protocol is based on the established method of reacting 4-chlorophenol with cyclopentene.[1]
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
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Charge Reactants: Add 4-chlorophenol to the flask.
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Catalyst Addition: Slowly add concentrated sulfuric acid to the flask while stirring. The mixture should be cooled in an ice bath to manage the exothermic reaction.
-
Substrate Addition: Add cyclopentene dropwise from the dropping funnel to the stirred mixture. Maintain a low temperature during the addition.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
The crude product, an oil containing the desired product and the 2,6-dicyclopentyl byproduct, requires purification.[1]
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Vacuum Distillation: Given the high boiling point of the product and byproduct, fractional distillation under reduced pressure is the most effective method for separation and purification.[1] The fraction collected at 181-185 °C at 18 mmHg corresponds to the purified 4-Chloro-2-cyclopentylphenol.[1]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is required.
Analytical Workflow
The following diagram outlines a standard workflow for the comprehensive characterization of a synthesized small molecule like 4-Chloro-2-cyclopentylphenol.
Caption: Standard analytical workflow for compound characterization.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the standard for assessing the purity of non-volatile organic compounds.[4]
-
Protocol:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically used.
-
Detection: UV detection at a wavelength around 270-280 nm, where the phenol chromophore absorbs.
-
Analysis: The purity is determined by the area percentage of the main peak relative to all detected peaks.
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Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would confirm the presence of protons in different chemical environments. Key signals would include: aromatic protons on the trisubstituted benzene ring, a multiplet for the methine proton of the cyclopentyl group attached to the ring, and several multiplets for the methylene protons of the cyclopentyl ring. The phenolic hydroxyl proton would appear as a broad singlet.
-
¹³C NMR: Would show 11 distinct carbon signals corresponding to the molecular formula, confirming the presence of the aromatic, cyclopentyl, and hydroxyl-bearing carbons.
-
-
Mass Spectrometry (MS):
-
This technique is used to confirm the molecular weight. The analysis would show a molecular ion peak (M⁺) at m/z 196. An isotopic pattern characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive confirmation.[3]
-
-
Infrared (IR) Spectroscopy:
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IR spectroscopy identifies key functional groups. Expected peaks include a broad absorption band around 3200-3600 cm⁻¹ for the O-H stretch of the phenol, and C-H stretching bands for the aromatic and aliphatic groups.
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Relevance in Drug Discovery & Toxicology
Historical Application as a Germicide
4-Chloro-2-cyclopentylphenol was historically used as a germicide or microbicide, likely owing to the general ability of phenols to disrupt cell membranes and denature proteins.[1] However, its use in disinfectants has been discontinued due to its toxicity profile.[1]
The Halogenated Phenol Scaffold in Medicinal Chemistry
Chlorine is a common substituent in approved pharmaceuticals, often used to enhance binding affinity, modulate metabolism, or increase membrane permeability.[5][6] The combination of a chlorine atom and a lipophilic cyclopentyl group on a phenol scaffold suggests several potential roles in drug design:
-
Increased Lipophilicity: The cyclopentyl group significantly increases the LogP value, which could enhance passage through biological membranes.
-
Metabolic Blocking: The chlorine at the 4-position blocks a common site of oxidative metabolism (para-hydroxylation) on the phenol ring, which could potentially increase the compound's half-life.
-
Target Interactions: The phenol -OH can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking interactions with biological targets.
Core Challenge: Inherent Toxicity
The primary barrier to the therapeutic development of 4-Chloro-2-cyclopentylphenol is its toxicity. This is a common challenge for simple phenolic compounds.
-
Mechanism of Toxicity: While not specifically studied for this molecule, phenols can be toxic through several mechanisms, including uncoupling of oxidative phosphorylation and generation of reactive quinone-type metabolites that can deplete cellular antioxidants and form adducts with proteins and DNA.[7]
-
Structure-Toxicity Relationship: The properties that confer bioactivity (lipophilicity, membrane interaction) are often inseparable from those that cause toxicity. The lipophilic nature allows the compound to accumulate in lipid-rich environments like cell membranes, leading to non-specific disruption and cytotoxicity.
Caption: Logical relationship between structure, properties, and biological outcomes.
Toxicology and Safe Handling
Strict adherence to safety protocols is mandatory when handling 4-Chloro-2-cyclopentylphenol due to its significant hazards.
Summary of Acute Toxicity Data
| Route | Species | LD₅₀ Value | Source |
| Oral | Rat | 2460 mg/kg | [1] |
| Oral | Rabbit | 420 mg/kg | [1] |
| Dermal | Rabbit | 850 mg/kg | [1] |
Hazard Identification and Safety Precautions
The compound is classified as a hazardous substance with the following primary warnings:
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Eye Irritation: Causes serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area or with a certified respirator if inhalation risk is high.[9][10]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mist. Handle in accordance with good industrial hygiene and safety practices.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
4-Chloro-2-cyclopentylphenol is a well-defined chemical entity with established synthesis and purification protocols. Its physicochemical properties are dominated by the lipophilic cyclopentyl group and the polar, acidic phenol group, while the chlorine atom influences its metabolic profile. Although its history as a germicide highlights its biological activity, a significant toxicity profile, characterized by strong irritation and moderate acute toxicity, precludes its use in modern therapeutic or disinfectant applications. For the drug discovery scientist, this compound serves as an excellent case study on the dual nature of halogenated phenols, where potent bioactivity is often shadowed by safety and toxicology concerns that must be addressed through careful molecular design and derivatization.
References
-
4-Chloro-2-cyclopentylphenol. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
-
Phenol, 4-chloro-2-cyclopentyl-. (n.d.). US EPA Substance Registry System. Retrieved January 12, 2026, from [Link]
-
Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. (2005). Molbank. Retrieved January 12, 2026, from [Link]
-
Gu, J., & Cui, H. (2024). Drug Metabolism and Toxicological Mechanisms. Toxics, 12(6), 395. Retrieved January 12, 2026, from [Link]
-
Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-233. Retrieved January 12, 2026, from [Link]
-
Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-233. Retrieved January 12, 2026, from [Link]
-
Al-Sabti, M. A. (2014). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry. Retrieved January 12, 2026, from [Link]
Sources
- 1. 2-CYCLOPENTYL-4-CHLOROPHENOL CAS#: 13347-42-7 [m.chemicalbook.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 4-Chloro-2-cyclopentylphenol|lookchem [lookchem.com]
- 4. scispace.com [scispace.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Metabolism and Toxicological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
